molecular formula C12H16ClN3O2 B2593062 (E)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-morpholino-2-propen-1-one CAS No. 956794-55-1

(E)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-morpholino-2-propen-1-one

Cat. No.: B2593062
CAS No.: 956794-55-1
M. Wt: 269.73
InChI Key: DMHIXGFSUCQOIP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-morpholino-2-propen-1-one is a useful research compound. Its molecular formula is C12H16ClN3O2 and its molecular weight is 269.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactions with Nitrogen Bases

Research by Shablykin et al. (2008) explored the reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile, which is structurally related to (E)-3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-morpholino-2-propen-1-one, with nitrogen bases. They found that treatment with secondary amines or morpholine leads to nucleophilic replacement of the pyrazolyl substituent at C5, with the oxazole ring remaining unchanged (Shablykin et al., 2008).

Antimicrobial Activity

A study by Rani et al. (2012) synthesized new compounds including 3-(5-chloro-1,3-diaryl-1H-pyrazol-4-yl)-1-arylprop-2-en1-ones and evaluated their antimicrobial activity. Some of these compounds displayed promising activity against multihost plant pathogenic fungi and human pathogenic bacteria (Rani et al., 2012).

Synthesis of Unsymmetrical Tetrazine Derivatives

Feng Xu et al. (2012) synthesized two unsymmetrical 1,2,4,5-tetrazine derivatives, including a compound structurally similar to the target molecule. These molecules were stabilized by various intermolecular interactions and showed distinct crystal structures (Xu et al., 2012).

Anticholinesterase Effects

Research by Altıntop (2020) focused on synthesizing new pyrazoline derivatives and evaluating their anticholinesterase effects. The study found that these compounds have potential applications for the treatment of neurodegenerative disorders (Altıntop, 2020).

Synthesis of Ketone Derivatives

A study by Odin et al. (2022) involved the synthesis of ketone derivatives of propargylamines, acting as synthetic equivalents of conjugated 2,4,1-enynones. These compounds showed marked fluorescent abilities, indicating potential applications in fluorescence-based assays (Odin et al., 2022).

Luminescent Properties in Complexes

Research by Hu et al. (2010) on the synthesis and characterization of europium(III) and terbium(III) complexes with pyrazole derivatives, similar to the target molecule, revealed significant luminescent properties. These findings suggest potential applications in luminescence-based technologies (Hu et al., 2010).

Properties

IUPAC Name

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-9-10(12(13)15(2)14-9)3-4-11(17)16-5-7-18-8-6-16/h3-4H,5-8H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHIXGFSUCQOIP-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)N2CCOCC2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)N2CCOCC2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.